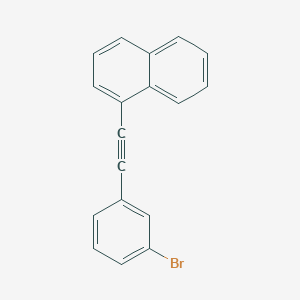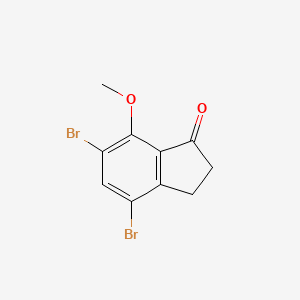
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is a brominated indanone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one typically involves the bromination of 2,3-dihydro-7-methoxy-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-7-methoxy-1H-inden-1-one
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Comparison: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is unique due to the presence of two bromine atoms at the 4 and 6 positions, which significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
125714-97-8 |
|---|---|
Molekularformel |
C10H8Br2O2 |
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
4,6-dibromo-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8Br2O2/c1-14-10-7(12)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3 |
InChI-Schlüssel |
VZMMGVNXXYAVDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C2=C1C(=O)CC2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
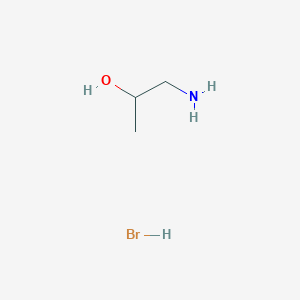


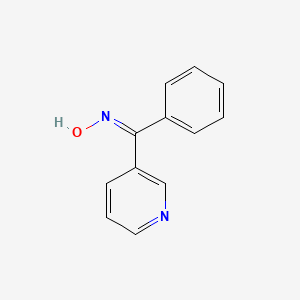
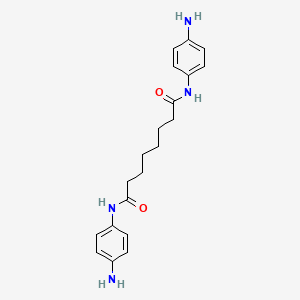

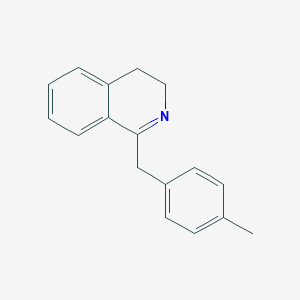
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
